Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is a chemical compound primarily used as a cross-linking agent in various polymer applications. Its molecular formula is , and it exhibits a molecular weight of approximately 452.54 g/mol. This compound is notable for enhancing the mechanical properties and stability of polymeric systems, making it valuable in industries ranging from adhesives to coatings .
Bis-GMA is a widely used component in dental restorative materials such as composites and adhesives PubChem, Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate, CID 90508: . Its dimethacrylate groups enable it to undergo photopolymerization, a process where light triggers the material to harden. This property makes Bis-GMA suitable for creating strong and durable dental fillings and adhesives.
The photopolymerizable nature of Bis-GMA also makes it valuable in 3D printing applications for scientific research Merck, Bisphenol A ethoxylate dimethacrylate: . By incorporating Bis-GMA into resins, researchers can fabricate complex 3D structures with high precision. These structures can be used for various purposes, such as modeling tissues and organs for biological studies or creating microfluidic devices for chemical and biological analyses.
Bis-GMA can be employed in the development of scaffolds for tissue engineering SIELC Technologies, Bisphenol A bis(2-hydroxyethyl ether) diacrylate: . These scaffolds provide a 3D framework for cells to adhere and grow, mimicking the natural environment of tissues. By incorporating Bis-GMA into biocompatible polymers, researchers can create scaffolds that support cell proliferation and differentiation, ultimately leading to the formation of new tissues.
These reactions are typically facilitated under conditions involving heat and specific catalysts, allowing for controlled polymer formation.
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate has been studied for its biological interactions, particularly regarding its role as an endocrine disruptor. It can mimic estrogen, potentially influencing gene expression and cellular metabolism. This activity raises concerns regarding its effects on human health, particularly reproductive health and development .
The compound's interaction with cellular processes includes:
The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate can be achieved through various methods:
This compound finds extensive use across multiple sectors:
Research has focused on the interactions of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate with various biological systems. Studies indicate that it can affect enzyme activity and protein interactions, particularly with laccase enzymes involved in bioremediation processes. These interactions can lead to enhanced stability in polymer matrices, but also raise concerns regarding potential toxicity and environmental impact .
Several compounds share structural similarities with Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate, each exhibiting unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
Bisphenol A glycidyl dimethacrylate | 1565-94-2 | Used in dental applications; known for high reactivity. |
Bisphenol A glycidyl diacrylate | 4687-94-9 | Commonly utilized in adhesives; offers good adhesion properties. |
Ethoxylated Bisphenol A dimethacrylate | 64401-02-1 | Known for lower toxicity; used in coatings and inks. |
BPA bis(methacryloyloxyethyl) ether | 24448-20-2 | Exhibits excellent mechanical properties; used in high-performance applications. |
BPA bis(3-methacryloyloxypropyl) ether | 27689-12-9 | Enhances flexibility in polymer formulations; used in sealants. |
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is unique due to its specific cross-linking capabilities and its role as an endocrine disruptor, which necessitates careful consideration during application and disposal processes .